molecular formula C13H16O3 B6603902 5-(benzyloxy)oxepan-2-one CAS No. 168208-62-6

5-(benzyloxy)oxepan-2-one

Cat. No.: B6603902
CAS No.: 168208-62-6
M. Wt: 220.26 g/mol
InChI Key: MQLRHBIRPJOGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzyloxy)oxepan-2-one is a chemical compound that belongs to the class of oxepanones It is characterized by the presence of a benzyloxy group attached to the oxepan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)oxepan-2-one typically involves the ring-opening polymerization of lactonesThe reaction conditions often include the use of oxidizing agents such as performic acid or meta-chloroperbenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale ring-opening polymerization processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(benzyloxy)oxepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxepanone ring, leading to the formation of different derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various functionalized oxepanones and their derivatives, which can be further utilized in polymer synthesis and other applications .

Mechanism of Action

The mechanism of action of 5-(benzyloxy)oxepan-2-one primarily involves its ability to undergo ring-opening polymerization. This process allows the compound to form long polymer chains with pendant functional groups, which can interact with various molecular targets and pathways. The presence of the benzyloxy group enhances the compound’s reactivity and allows for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(benzyloxy)oxepan-2-one is unique due to the presence of the benzyloxy group, which provides additional reactivity and allows for the synthesis of more complex and functionalized polymers. This makes it particularly valuable in applications requiring specific material properties and functionalities .

Properties

IUPAC Name

5-phenylmethoxyoxepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13-7-6-12(8-9-15-13)16-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLRHBIRPJOGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OCCC1OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(benzyloxy)oxepan-2-one
Reactant of Route 2
Reactant of Route 2
5-(benzyloxy)oxepan-2-one
Reactant of Route 3
Reactant of Route 3
5-(benzyloxy)oxepan-2-one
Reactant of Route 4
5-(benzyloxy)oxepan-2-one
Reactant of Route 5
5-(benzyloxy)oxepan-2-one
Reactant of Route 6
5-(benzyloxy)oxepan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.